molecular formula C19H22N2O2S B14499236 N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide CAS No. 63116-03-0

N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide

Cat. No.: B14499236
CAS No.: 63116-03-0
M. Wt: 342.5 g/mol
InChI Key: WBFZOCWYRNZDIT-UHFFFAOYSA-N
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Description

N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide is a complex organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is particularly interesting due to its unique structure, which includes benzamido and sulfanylidene groups, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide typically involves the reaction of benzoyl chloride with pentylamine to form an intermediate, which is then reacted with a sulfur-containing reagent to introduce the sulfanylidene group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

    Substitution: The benzamido group can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler amide derivative of benzoic acid.

    N,N-Dimethylbenzamide: A substituted benzamide with two methyl groups on the nitrogen.

    Ethenzamide: An analgesic compound with a similar amide structure.

Uniqueness

N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide is unique due to its combination of benzamido and sulfanylidene groups, which confer distinct chemical and biological properties

Properties

CAS No.

63116-03-0

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

N-(N-benzoyl-S-pentylsulfinimidoyl)benzamide

InChI

InChI=1S/C19H22N2O2S/c1-2-3-10-15-24(20-18(22)16-11-6-4-7-12-16)21-19(23)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3,(H,20,21,22,23)

InChI Key

WBFZOCWYRNZDIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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